molecular formula C12H15NO2 B14547947 N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 61995-68-4

N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B14547947
CAS No.: 61995-68-4
M. Wt: 205.25 g/mol
InChI Key: WZZSXJJCQSSDMT-UHFFFAOYSA-N
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Description

N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a hetero-Diels-Alder reaction involving a diene and an aldehyde.

    Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through a reaction with hydroxylamine hydrochloride under basic conditions. This step typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Oximes and nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted benzopyran derivatives.

Scientific Research Applications

N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzopyran core can also interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is unique due to the presence of both the benzopyran core and the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61995-68-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO2/c1-7-4-5-8(2)12-11(7)10(13-14)6-9(3)15-12/h4-5,9,14H,6H2,1-3H3

InChI Key

WZZSXJJCQSSDMT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NO)C2=C(C=CC(=C2O1)C)C

Origin of Product

United States

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